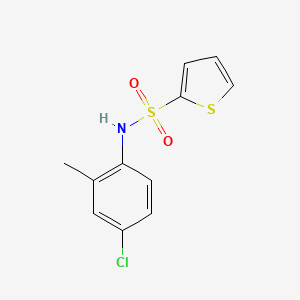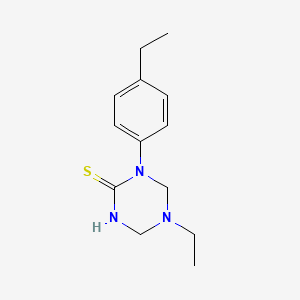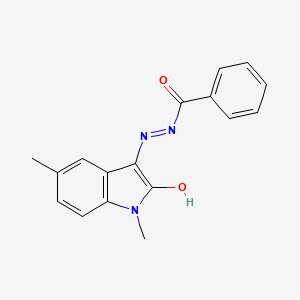![molecular formula C15H16ClN3O2 B5615666 ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5615666.png)
ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It belongs to the chemical family of pyrrole derivatives and is known for its selective action on certain weeds without affecting the growth of crops.
作用機序
The mechanism of action of ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves the inhibition of the biosynthesis of chlorophyll in plants. It blocks the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms, such as aquatic plants and animals. It can also affect soil microbial activity and nutrient cycling. In addition, this compound can persist in the environment for a long time and can accumulate in soil and water.
実験室実験の利点と制限
Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on certain weeds makes it a useful tool for studying the mechanisms of herbicidal activity. However, its persistence in the environment and potential adverse effects on non-target organisms limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate. One area of research is the development of new formulations of this compound that are more environmentally friendly and have reduced toxicity to non-target organisms. Another area of research is the study of the effects of this compound on soil microbial communities and nutrient cycling. Finally, there is a need for further research on the mechanisms of herbicidal activity of this compound and its potential use in integrated weed management strategies.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. Its selective action on certain weeds makes it a useful tool for studying the mechanisms of herbicidal activity. However, its persistence in the environment and potential adverse effects on non-target organisms limit its use in certain experiments. There are several future directions for research on this compound, including the development of new formulations, the study of its effects on soil microbial communities, and further research on its mechanisms of herbicidal activity.
合成法
Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate can be synthesized by the reaction of 2-chlorobenzaldehyde and dimethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with ethyl chloroformate to obtain this compound. The chemical structure of this compound is shown below:
科学的研究の応用
Ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been extensively studied for its herbicidal activity and its effects on the environment. Several studies have investigated the efficacy of this compound in controlling weeds in various crops, including rice, soybean, cotton, and sugarcane. It has been found to be effective against a wide range of weeds, including broadleaf and grassy weeds.
特性
IUPAC Name |
ethyl 5-[(2-chlorophenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-4-21-15(20)13-9(2)14(17-10(13)3)19-18-12-8-6-5-7-11(12)16/h5-8,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGAZDYKXRAYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)

![N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5615611.png)
![N-[rel-(3R,4S)-1-(2-chloro-4-fluorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]-3-hydroxypropanamide hydrochloride](/img/structure/B5615619.png)



![4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5615639.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5615641.png)
![2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5615649.png)


![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B5615682.png)
